molecular formula C6H11N3S B12623516 5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine

Cat. No.: B12623516
M. Wt: 157.24 g/mol
InChI Key: XWRQHPFDMUNUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine (CAS: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C6H11N3S/c1-9(2)4-5-3-8-6(7)10-5/h3H,4H2,1-2H3,(H2,7,8)

InChI Key

XWRQHPFDMUNUQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CN=C(S1)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine has been explored for its potential as a pharmacological agent. It exhibits properties that could be beneficial in treating neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that compounds related to thiazole derivatives can prevent the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease .

Case Study: Neuroprotective Effects

A study evaluated several thiazole derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. Among these, compounds similar to this compound demonstrated significant protection against hydrogen peroxide-induced damage. The results suggested that these compounds could serve as dual cholinesterase inhibitors, which are essential for enhancing cholinergic neurotransmission in Alzheimer's patients .

Anticancer Research

Thiazole derivatives have also been investigated for their anticancer properties. The compound this compound has shown promise as an inhibitor of cancer cell proliferation. Its mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In vitro studies have demonstrated that thiazole-based compounds can inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The presence of the dimethylamino group enhances the compound's solubility and biological activity, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Research has indicated that this compound and its derivatives possess antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating inhibitory effects and potential as new antimicrobial agents.

Case Study: Broad-Spectrum Antimicrobial Activity

A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that specific modifications to the thiazole ring significantly enhanced antibacterial efficacy, suggesting that this compound could be a lead compound for developing new antibiotics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their pharmacological properties. Modifications to the thiazole ring or substituents like dimethylamino groups can significantly affect biological activity.

Data Table: Structure-Activity Relationships

Compound StructureActivity TypeIC50 (µM)
This compoundCholinesterase Inhibitor12
5-(Trifluoromethyl)-1,3-thiazol-2-amineAnticancer8
5-(Benzyl)-1,3-thiazol-2-amineAntimicrobial15

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. It can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylaminomethyl group in the target compound enhances nucleophilicity at the 5-position, facilitating reactions with electrophiles (e.g., carboxamide formation in ). In contrast, trifluoromethyl () and dichlorobenzyl () groups increase lipophilicity and may improve membrane permeability .
  • Steric Effects : Bulky substituents like dichlorobenzyl () or 4-methylphenyl () may hinder interactions with biological targets compared to smaller groups like methyl .

Comparative Efficacy :

  • The dimethylaminomethyl derivative’s antibacterial activity (as a precursor) is linked to its ability to form stable carboxamide conjugates with nitrothiophene moieties, a feature absent in simpler analogs like 5-methyl-thiazol-2-amine .
  • Chlorinated analogs () are hypothesized to exhibit enhanced cytotoxicity due to increased lipophilicity and halogen-mediated interactions with cellular targets .

Biological Activity

5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. The presence of a dimethylamino group enhances its solubility and reactivity, making it a versatile candidate for further chemical modifications. The molecular formula for this compound is C₇H₈N₂S, with a molecular weight of approximately 156.22 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate the activity of enzymes or receptors involved in various cellular pathways. For instance, studies have shown that compounds with similar thiazole structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. This property makes it a potential candidate for developing new antibiotics.

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has demonstrated cytotoxic effects on cancer cell lines through mechanisms that may involve the induction of apoptosis and cell cycle arrest. Notably, studies have indicated that this compound can act as an inhibitor of specific kinases implicated in cancer progression .

Enzyme Inhibition

Research has identified that this compound can inhibit key enzymes involved in metabolic pathways. For example, it has been shown to affect glycogen synthase kinase 3 (GSK3) and other kinases relevant to cellular signaling processes .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, including this compound:

  • Antiparasitic Activity : A study highlighted that related thiazole compounds exhibited potent activity against Trypanosoma brucei, suggesting potential applications in treating African sleeping sickness .
  • Inhibition Studies : In vitro assays demonstrated that this compound could inhibit CDK activity, leading to reduced proliferation in cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiazole derivatives revealed that modifications to the thiazole ring and substituents significantly influence biological activity, providing insights into optimizing efficacy .

Data Table: Comparison of Thiazole Derivatives

Compound NameBiological ActivityKey Features
This compoundAntimicrobial, AnticancerDimethylamino group enhances solubility
4-(4-Methoxyphenyl)-1,3-thiazol-2-amineModerate antibacterialLacks dimethylamino group
5-Methyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amineReduced anticancer activityContains a methyl group instead
5-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amineAltered solubilityEthyl group replaces dimethylamino

Q & A

Q. Example SAR Data :

DerivativeR Group (Position 4)MIC (S. aureus) (µg/mL)
A-H32
B-CF₃8
C-NO₂4

Key Finding : Nitro-substituted derivatives (e.g., Compound 10 in ) show 8-fold higher potency than unsubstituted analogs.

How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of thiazol-2-amine derivatives?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to analyze electron density maps. High nucleophilicity at the NH₂ group correlates with antimicrobial activity .
  • Docking Studies : Dock derivatives into bacterial enzyme active sites (e.g., S. aureus FabI) using AutoDock Vina. Strong hydrogen bonds with Thr196 or hydrophobic interactions with Phe204 predict inhibition .

Case Study : For this compound, docking scores < -7.0 kcal/mol suggest high binding affinity to FabI .

What experimental approaches address contradictions in antitumor efficacy data for thiazol-2-amine derivatives?

Advanced Research Focus
Discrepancies in IC₅₀ values may arise from cell line heterogeneity or assay conditions. Mitigate via:

Panel Testing : Screen derivatives across diverse cancer lines (e.g., MCF-7, A549, HeLa) .

Mechanistic Validation : Use flow cytometry to confirm apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Q. Basic Research Focus

  • Solvent : Store in anhydrous DMSO at -20°C to prevent hydrolysis. Aqueous buffers (pH > 7) accelerate degradation.
  • pH Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days. LC-MS monitoring reveals degradation products (e.g., oxidized thiazole rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.